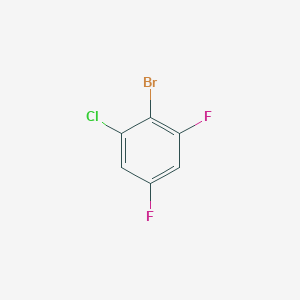

2-Bromo-1-chloro-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-chloro-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-6-4(8)1-3(9)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFBXVZPBPTCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679320 | |

| Record name | 2-Bromo-1-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020198-58-6 | |

| Record name | 2-Bromo-1-chloro-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloro-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-chloro-3,5-difluorobenzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern of four different halogens on a benzene ring provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the plausible synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. The synthesis is primarily approached through a multi-step pathway involving electrophilic bromination followed by a Sandmeyer reaction, a classic and reliable method for the introduction of halogens onto an aromatic ring.[1][2][3]

Introduction

Polychlorobromofluorobenzenes are a class of compounds with significant utility in organic synthesis. The distinct reactivity of each halogen atom allows for selective functionalization, making them valuable intermediates. This compound, in particular, serves as a precursor for various bioactive molecules. Its synthesis, while not extensively documented in readily available literature, can be strategically designed by combining well-established organic reactions. This guide will focus on a logical and efficient synthetic route, providing the necessary details for its successful implementation in a laboratory setting.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 1-chloro-3,5-difluorobenzene. The overall strategy involves two key transformations:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom to the 1-chloro-3,5-difluorobenzene ring.

-

Sandmeyer Reaction: Conversion of an amino group to a chloro or bromo group, which is a powerful tool for introducing halogens in positions that are not easily accessible through direct halogenation.[1][2][3]

The proposed multi-step synthesis is outlined below:

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-1-chloro-3,5-difluorobenzene

The initial step involves the introduction of an amino group to the 1-chloro-3,5-difluorobenzene ring. This is typically achieved through a two-step process of nitration followed by reduction.

Step 1a: Nitration of 1-Chloro-3,5-difluorobenzene

Causality Behind Experimental Choices:

The directing effects of the substituents on the aromatic ring are crucial in this step. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the position between the two fluorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the chlorine and para to one of the fluorine atoms. A mixture of nitric acid and sulfuric acid is the standard nitrating agent for deactivating rings, as the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-chloro-3,5-difluorobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-3,5-difluoro-2-nitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 1b: Reduction of 1-Chloro-3,5-difluoro-2-nitrobenzene

Causality Behind Experimental Choices:

The reduction of the nitro group to an amine can be achieved using various methods. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., hydrazine, ammonium formate). This method is generally clean and provides high yields.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve the 1-chloro-3,5-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed. Alternatively, for transfer hydrogenation, add a hydrogen donor like ammonium formate (3-5 eq) and reflux the mixture.

-

Workup: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 2-amino-1-chloro-3,5-difluorobenzene. The product can be purified by recrystallization or column chromatography if necessary.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups, including halogens.[1][2][3] It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion.

Causality Behind Experimental Choices:

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for substitutions that are not possible through direct electrophilic aromatic substitution.[3] The use of copper(I) bromide is crucial as it catalyzes the decomposition of the diazonium salt and the subsequent formation of the aryl bromide.[1] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Figure 2: Workflow of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask cooled to 0-5 °C, dissolve 2-amino-1-chloro-3,5-difluorobenzene (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.5 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the addition is complete, warm the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed.

-

Continue heating and stirring for 1-2 hours until the gas evolution ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloro-3,5-difluorobenzene | C₆H₃ClF₂ | 148.54 | N/A | 111-112 |

| This compound | C₆H₂BrClF₂ | 227.43 | 85-87[4] | 190-200[4] |

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (nitric and sulfuric) are highly corrosive and should be handled with extreme care.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.

-

Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures.

Conclusion

The synthesis of this compound, while not directly reported in a single procedure, can be reliably achieved through a well-designed, multi-step synthetic route. The key transformations, electrophilic nitration followed by reduction and a subsequent Sandmeyer reaction, are robust and well-understood organic reactions. By carefully controlling the reaction conditions and adhering to the detailed protocols provided in this guide, researchers can successfully synthesize this valuable building block for application in drug discovery and materials science.

References

physical and chemical properties of 2-Bromo-1-chloro-3,5-difluorobenzene

An In-depth Technical Guide to 2-Bromo-1-chloro-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its unique substitution pattern offers a platform for the strategic development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document details its core physicochemical properties, characteristic chemical reactivity, established synthesis protocols, and critical safety information, tailored for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

This compound is an organic compound featuring a benzene ring substituted with four different halogen atoms.[1] Its precise arrangement of bromine, chlorine, and fluorine atoms dictates its chemical behavior and utility as a building block in targeted synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are foundational to its handling, storage, and application in reaction chemistry. The predicted properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or crystalline solid | [3] |

| Molecular Weight | 227.43 g/mol | [1][2] |

| Density (Predicted) | 1.805 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 184.0 ± 35.0 °C | [3] |

| Melting Point | ~85-87 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ether) | [3] |

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations, while the carbon-bromine and carbon-chlorine bonds serve as primary sites for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The bromine and chlorine atoms are effective leaving groups and can be displaced by a variety of nucleophiles.[1] This reactivity is central to its function as an intermediate.

-

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the electron-withdrawing fluorine substituents that stabilize the intermediate Meisenheimer complex.

-

Common Nucleophiles: Typical nucleophiles include amines, thiols, and alkoxides (e.g., sodium methoxide, potassium tert-butoxide), often employed in polar aprotic solvents like DMSO.[1] The choice of nucleophile and reaction conditions allows for the selective introduction of new functional groups.

Cross-Coupling Reactions

The carbon-bromine bond is particularly susceptible to participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.

Oxidation and Reduction

Under specific conditions, the compound can be subjected to oxidation or reduction to yield different derivatives.[1] For instance, reduction with agents like lithium aluminum hydride or sodium borohydride could potentially target the C-Br or C-Cl bonds, although selectivity can be challenging.[1]

Synthesis Methodology

The preparation of this compound is reliably achieved through a two-step process starting from 4-bromo-3,5-difluoroaniline.[1] This pathway leverages a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 4-bromo-3,5-difluoroaniline

This protocol is based on a well-established synthetic route.[1][4]

-

Diazotization:

-

In a suitable reaction vessel, dissolve the starting material, 4-bromo-3,5-difluoroaniline, in acetonitrile at room temperature.

-

To this solution, add isoamyl nitrite dropwise while maintaining the temperature. The formation of the diazonium salt is typically rapid.

-

-

Halogenation (Sandmeyer Reaction):

-

Workup and Purification:

-

After the reaction is complete, the mixture is typically poured into an acidic aqueous solution (e.g., 2N HCl) and extracted with an organic solvent like diethyl ether.[4]

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.[4]

-

The resulting crude product is purified via silica gel column chromatography to yield the final this compound as a yellow oil, with a reported yield of approximately 81%.[1][4]

-

Applications in Research and Development

The primary application of this compound is as a key intermediate in organic synthesis.[1][3] Its polysubstituted and multifunctional nature makes it a valuable precursor for:

-

Pharmaceutical Synthesis: It is used in the synthesis of drugs and advanced pharmaceutical intermediates.[3] While direct applications are proprietary, structurally similar compounds are known to be part of the synthesis of potent therapeutics, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[1]

-

Pesticide Manufacturing: The compound can serve as a starting material for novel heterocyclic and aromatic pesticides.[3]

-

Materials Science: It is also utilized in the preparation of specialized polymer materials and coatings.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][3]

GHS Hazard Classification[2]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended Safety Precautions[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. If swallowed, contact a poison control center or physician.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-1-chloro-3,5-difluorobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Bromo-1-chloro-3,5-difluorobenzene (CAS No: 1020198-58-6), a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, detailed spectroscopic characterization, and molecular geometry of the title compound. Leveraging both empirical data and computational modeling, this guide offers field-proven insights into the synthesis, structural analysis, and potential applications of this versatile chemical building block. All protocols are presented with a focus on reproducibility and self-validation, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Polysubstituted Halogenated Benzenes

Halogenated benzene derivatives are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The specific placement of different halogen atoms on the aromatic scaffold imparts unique electronic and steric properties, which can be strategically exploited to modulate the bioactivity, metabolic stability, and pharmacokinetic profile of drug candidates.[2][3] this compound, with its distinct substitution pattern, offers multiple reactive sites and a unique electronic distribution, making it a valuable synthon for the construction of complex molecular architectures. This guide aims to provide a detailed exposition of its molecular structure to enable its effective utilization in research and development.

Core Molecular Data and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClF₂.[4][5] Its molecular weight is approximately 227.43 g/mol .[4][5]

| Property | Value | Source(s) |

| CAS Number | 1020198-58-6 | [4][5] |

| Molecular Formula | C₆H₂BrClF₂ | [4][5] |

| Molecular Weight | 227.43 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [6] |

| Boiling Point (Predicted) | 184.0 ± 35.0 °C | [6] |

| Density (Predicted) | 1.805 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether | [6] |

Safety Profile: This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction. A plausible and efficient pathway starts from 4-bromo-3,5-difluoroaniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

This protocol is adapted from established procedures for similar halogenated aromatic compounds.[7][8]

Materials:

-

4-Bromo-3,5-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) chloride (CuCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-3,5-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be clear.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst in the Sandmeyer reaction is essential for the efficient displacement of the diazonium group with a chloride ion.

Spectroscopic and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[9][10]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). These signals will appear as complex multiplets due to coupling with each other and with the fluorine atoms. The proton at position 4 will likely be a triplet of doublets, while the proton at position 6 will be a doublet of doublets.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.[10] Carbons at the ortho and meta positions to the fluorine atoms will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbons bonded to bromine and chlorine will be shifted downfield.

Predicted ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. These signals will appear as multiplets due to coupling with the aromatic protons and potentially with each other. The chemical shifts are anticipated to be in the typical range for aryl fluorides (-100 to -130 ppm relative to CFCl₃).[9][11]

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational modes include:

-

C-H stretching: Above 3000 cm⁻¹

-

C=C aromatic ring stretching: 1400-1600 cm⁻¹

-

C-F stretching: 1100-1300 cm⁻¹ (strong absorptions)

-

C-Cl stretching: 700-850 cm⁻¹

-

C-Br stretching: 500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion region will exhibit a characteristic isotopic pattern.[12] The major fragmentation pathways will likely involve the loss of halogen atoms (Br or Cl) or the entire halogen substituent.

Molecular Geometry and Computational Analysis

X-ray Crystallography Insights

While a specific crystal structure for this compound is not publicly available, data from related halogenated benzenes can provide valuable insights.[13][14] The benzene ring is expected to be planar, with the C-C bond lengths intermediate between those of a single and double bond, characteristic of aromatic systems. The endocyclic bond angles are expected to be close to 120°. The exocyclic C-Halogen bond lengths will follow the trend C-F < C-Cl < C-Br.

Computational Modeling: Electrostatic Potential Map

To understand the reactivity of this molecule, a molecular electrostatic potential (MESP) map was generated using computational methods. The MESP illustrates the charge distribution and is a powerful predictor of chemical reactivity.[15]

Caption: Workflow for generating and interpreting the MESP map.

The MESP map is expected to show regions of negative potential (red/yellow) localized around the electronegative fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or interact with electrophiles. A region of positive potential (a "sigma-hole") is anticipated on the bromine atom, making it a potential halogen bond donor.[16] The chlorine atom will also exhibit a sigma-hole, albeit likely weaker than that of bromine. These features are crucial for understanding the non-covalent interactions that can direct molecular recognition and crystal packing.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block for several applications:

-

Medicinal Chemistry: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom-based substituents.[3] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the binding affinity of a molecule to its biological target through favorable electrostatic interactions.[2]

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides where the specific halogenation pattern is key to the desired biological activity.[6]

-

Materials Science: Polychlorinated and polybrominated aromatic compounds are used in the synthesis of polymers and coatings.[6] The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined, albeit complex, molecular structure. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a thorough analysis of its spectroscopic and structural features, supplemented by computational insights. A clear understanding of the molecular architecture and electronic properties of this compound is paramount for its effective application in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. The self-validating protocols and in-depth analysis presented herein are intended to empower researchers to confidently utilize this versatile building block in their synthetic endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. azom.com [azom.com]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. colorado.edu [colorado.edu]

- 12. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Bromo-1-chloro-3,5-difluorobenzene: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Analysis in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide provides a comprehensive, in-depth analysis of the expected spectral data for 2-Bromo-1-chloro-3,5-difluorobenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and materials science.

Molecular Structure and Predicted Spectroscopic Behavior

This compound (C₆H₂BrClF₂) is a highly substituted benzene derivative. The strategic placement of four different halogen atoms on the aromatic ring results in a unique electronic environment, which in turn dictates its characteristic spectral fingerprint. The interplay of inductive effects and resonance contributions from the bromine, chlorine, and fluorine substituents, alongside their distinct isotopic signatures and nuclear spin properties, provides a rich tapestry of data for analysis.

Predicted Key Molecular Properties[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₂BrClF₂ | PubChem[1] |

| Molecular Weight | 227.43 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to spin-spin interactions with the neighboring fluorine atoms.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.0 - 7.5 | Triplet of doublets (td) or complex multiplet | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | ~7.0 - 7.5 | Triplet of doublets (td) or complex multiplet | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

Causality Behind Predictions: The electron-withdrawing nature of the halogen substituents will deshield the aromatic protons, shifting their resonance downfield into the ~7.0-7.5 ppm region. The two protons are in chemically distinct environments and are expected to show separate, albeit potentially overlapping, signals. The primary splitting will arise from coupling to the adjacent fluorine atoms (³J(H-F)), with smaller couplings to the other proton (⁴J(H-H)).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The presence of heavy halogens and fluorine atoms will significantly influence the chemical shifts.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Cl) | ~130 - 135 | Doublet |

| C-2 (C-Br) | ~115 - 120 | Doublet |

| C-3 (C-F) | ~160 - 165 | Doublet |

| C-4 (C-H) | ~115 - 120 | Doublet of doublets |

| C-5 (C-F) | ~160 - 165 | Doublet |

| C-6 (C-H) | ~125 - 130 | Doublet |

Causality Behind Predictions: Carbons directly bonded to fluorine (C-3 and C-5) will exhibit large chemical shifts due to the high electronegativity of fluorine and will appear as doublets due to one-bond C-F coupling. The other carbons will also show splitting due to two- and three-bond couplings to the fluorine atoms. The presence of bromine and chlorine will also influence the chemical shifts of the directly attached carbons.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.

Expected ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-3 | -100 to -110 | Doublet of doublets or complex multiplet |

| F-5 | -100 to -110 | Doublet of doublets or complex multiplet |

Causality Behind Predictions: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents.[3][4] The two fluorine atoms in this compound are in different chemical environments and are expected to show distinct signals. They will exhibit coupling to the neighboring protons and potentially to each other.

Experimental Protocol for NMR Data Acquisition:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and can also provide information about the substitution pattern of an aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1300 - 1100 | Strong | C-F stretching |

| 900 - 700 | Strong | C-H out-of-plane bending |

| Below 700 | Medium | C-Cl and C-Br stretching |

Causality Behind Predictions: The aromatic C-H stretching vibrations will appear in their characteristic region above 3000 cm⁻¹.[5] The C=C stretching vibrations of the benzene ring will likely show multiple bands in the 1600-1450 cm⁻¹ region. The most intense absorptions are expected to be the C-F stretching bands, which are typically strong.[5] The pattern of C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[6] The C-Cl and C-Br stretching vibrations will appear at lower frequencies.

Experimental Protocol for FT-IR Data Acquisition (ATR):

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Predicted Ion | Key Features |

| 226/228/230 | [M]⁺˙ | Molecular ion cluster |

| 191/193 | [M - Cl]⁺ | Loss of a chlorine atom |

| 147/149 | [M - Br]⁺ | Loss of a bromine atom |

| 75 | [C₆H₂F₂]⁺ | Benzene ring with two fluorine atoms |

Causality Behind Predictions: The molecular ion peak will appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1).[7][8][9] The most abundant peak in the molecular ion cluster is expected at m/z 226, corresponding to the ion containing ⁷⁹Br and ³⁵Cl. The fragmentation pattern will likely be dominated by the loss of the halogen atoms, as the C-Br and C-Cl bonds are the weakest.[10] The loss of a bromine radical will result in a peak at m/z 147/149, while the loss of a chlorine radical will lead to a peak at m/z 191/193.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI):

Caption: A typical workflow for sample analysis using GC-MS with electron ionization.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this complex halogenated aromatic compound, researchers can confidently approach its identification and characterization. The provided experimental protocols offer a standardized methodology for obtaining high-quality data, ensuring the reliability and reproducibility of results. This predictive framework serves as a valuable resource for scientists working in organic synthesis, drug discovery, and materials science, enabling the efficient and accurate structural elucidation of novel chemical entities.

References

- 1. This compound | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. youtube.com [youtube.com]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

safety and handling of 2-Bromo-1-chloro-3,5-difluorobenzene

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-chloro-3,5-difluorobenzene

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂.[1] Its unique substitution pattern makes it a valuable and versatile intermediate in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical development.[2][3] The presence of bromine, chlorine, and fluorine atoms on the benzene ring provides multiple reactive sites for various cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures.[1]

However, the same reactivity and chemical properties that make this compound useful also necessitate a thorough understanding of its potential hazards. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols and handling procedures required to work with this compound responsibly. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Physicochemical and Hazard Profile

A foundational aspect of safe handling is a complete understanding of the compound's physical properties and inherent hazards. This data informs every aspect of risk assessment, from storage to emergency response.

1.1: Physical and Chemical Properties

The compound is typically a colorless to light yellow liquid or crystalline solid under standard conditions.[2] Its solubility in common organic solvents like ethanol, acetone, and ether facilitates its use in a variety of reaction media.[2]

| Property | Value | Source |

| CAS Number | 1020198-58-6 | [4] |

| Molecular Formula | C₆H₂BrClF₂ | [1][4] |

| Molecular Weight | 227.43 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [2] |

| Boiling Point | ~184-200 °C (Predicted/Reported) | [2] |

| Melting Point | ~85-87 °C | [2] |

| Density | ~1.81-1.86 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents (e.g., ether, methanol) | [2][3] |

1.2: GHS Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[4] Understanding these classifications is not merely a regulatory formality; it is the scientific basis for all subsequent safety protocols.

| Hazard Class | GHS Code | Hazard Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][6] |

These classifications mandate that the compound must be handled with appropriate engineering controls and personal protective equipment to prevent exposure via ingestion, skin contact, eye contact, or inhalation.[2]

Section 2: The Core of Safety: Risk Assessment and Mitigation

Every experimental protocol involving this compound must begin with a thorough risk assessment. The key is to move from hazard identification to risk mitigation through a combination of engineering controls, administrative procedures, and personal protective equipment.

2.1: Engineering Controls - The First Line of Defense

The most effective way to prevent exposure is to physically remove the hazard from the operator's breathing zone and prevent environmental release.

-

Chemical Fume Hood: Due to its classification for respiratory irritation (H335), all manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4][6] This is a non-negotiable control to ensure vapors or dusts are effectively captured and exhausted.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[7] Eyewash stations and safety showers must be located in the immediate vicinity of the workstation for rapid response in case of accidental contact.[7][8]

2.2: Personal Protective Equipment (PPE) - The Last Barrier

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls. The selection of PPE must be directly correlated with the identified hazards.

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, as the compound is a serious eye irritant (H319).[6][8] A face shield should be worn over goggles during procedures with a higher risk of splashing. |

| Hand Protection | Chemically resistant gloves (Nitrile, Neoprene) | To prevent skin irritation (H315), gloves are mandatory.[4][5] Nitrile or neoprene gloves provide adequate protection for incidental contact. Always check manufacturer compatibility charts and change gloves immediately if contamination is suspected.[9] |

| Body Protection | Laboratory coat, protective apron | A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemically impervious apron should be worn over the lab coat.[6][9] |

| Respiratory Protection | NIOSH/MSHA-approved respirator | While a fume hood is the primary control, a respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.[8][10] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and reproducibility. The following workflows are designed to be self-validating systems for common laboratory manipulations.

3.1: Workflow for Safe Weighing and Dispensing

This diagram illustrates the critical steps and decision points for safely handling the compound from storage to use.

Caption: Standard workflow for weighing this compound.

3.2: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11] The storage location should be a designated area for hazardous chemicals, away from heat, sparks, or open flames.[2][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2][8] Reactions with strong oxidizers can be exothermic and potentially violent, releasing hazardous fumes.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be trained on how to respond to accidental exposures and releases.

4.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[5] If skin irritation persists, seek medical advice.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

4.2: Spill Response

A calm and systematic response to a chemical spill is essential to ensure safety.

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid breathing vapors and ensure adequate ventilation.[3][6] Use non-sparking tools for cleanup to prevent ignition if any flammable solvents are present.[8][11]

Section 5: Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste.[13]

-

Collection: Collect waste in a clearly labeled, sealed container compatible with the chemical.[10]

-

Disposal: Disposal must be handled by a licensed hazardous waste disposal company.[10] Do not pour this chemical down the drain or dispose of it with regular trash.[13] Adherence to all local, state, and federal regulations is mandatory.[10]

Conclusion

This compound is a powerful tool for chemical synthesis. Its potential, however, can only be safely unlocked through a disciplined and informed approach to handling. By understanding its chemical properties, rigorously applying engineering controls and PPE, adhering to established protocols, and being prepared for emergencies, researchers can mitigate the risks and continue to drive innovation in science and medicine.

References

- 1. Buy this compound | 1020198-58-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

literature review on halogenated benzene derivatives

An In-depth Technical Guide on Halogenated Benzene Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword

Halogenated benzene derivatives represent a cornerstone in modern organic chemistry and drug discovery. Their unique physicochemical properties, conferred by the introduction of halogen atoms onto the benzene ring, have made them indispensable scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, reactivity, and application of these versatile compounds. We will delve into the mechanistic intricacies of their formation, explore their diverse roles in medicinal chemistry, and address the critical toxicological and environmental considerations associated with their use.

The Chemistry of Halogenated Benzenes: Synthesis and Reactivity

The introduction of halogen atoms onto a benzene ring proceeds primarily through electrophilic aromatic substitution (EAS), a foundational reaction in organic chemistry.[1] The reactivity of benzene itself towards halogens is low due to its aromatic stability; therefore, a catalyst is typically required to facilitate the reaction.[2][3]

Electrophilic Halogenation: Crafting the Core Structure

The direct halogenation of benzene with chlorine or bromine necessitates the use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][4][5] The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that can be attacked by the electron-rich benzene ring.[2][6]

Experimental Protocol: Bromination of Benzene

-

To a solution of benzene in a suitable solvent (e.g., carbon tetrachloride), add iron(III) bromide (FeBr₃).

-

Slowly add bromine (Br₂) to the mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Stir the reaction mixture until the characteristic red-brown color of bromine disappears, indicating the completion of the reaction.

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the resulting bromobenzene by distillation.

Iodination of benzene is more challenging due to the lower reactivity of iodine.[1] Strong oxidizing agents, such as nitric acid or a mixture of hydrogen peroxide and sulfuric acid, are required to generate the iodine electrophile (I⁺).[2] N-iodosuccinimide (NIS) has also proven to be an effective iodinating agent.[2] In contrast, fluorine is extremely reactive, and its direct reaction with benzene is difficult to control, often leading to a mixture of polyfluorinated products.[2][7] Therefore, fluorinated benzenes are typically synthesized via indirect methods.[7][8]

Recent advancements in halogenation have focused on the development of more efficient and selective catalytic systems.[9] For instance, the use of N-halosuccinimides (NXS) in the presence of Brønsted or Lewis acids has emerged as a powerful method for the halogenation of aromatic compounds.[9]

Mechanism of Electrophilic Bromination of Benzene.The Halogen's Influence: Directing Effects and Reactivity

The presence of a halogen atom on the benzene ring influences the outcome of subsequent electrophilic aromatic substitution reactions. Halogens are deactivating groups, meaning they decrease the rate of reaction compared to unsubstituted benzene.[2][10] This is due to their strong inductive electron-withdrawing effect.[10] However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the halogen.[2] This directing effect is a consequence of the halogen's ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion when the electrophile attacks at the ortho or para position.[11]

The reactivity of halobenzenes in electrophilic substitution reactions follows the order F > Cl > Br > I, which is counterintuitive to the electronegativity trend.[11] This is because the resonance effect, which activates the ring, is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[11]

Halogenated Benzenes in Drug Discovery and Development

Halogenated benzenes are prevalent motifs in medicinal chemistry, with their incorporation into drug candidates often leading to improved pharmacological properties.[12][13][14] The strategic placement of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[12][15]

Tuning Pharmacokinetic and Pharmacodynamic Properties

The introduction of halogens can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[15] For instance, fluorination is a common strategy to block metabolic oxidation at a specific position, thereby increasing the drug's half-life.[14] The trifluoromethyl group (-CF₃) is another frequently employed substituent that can enhance metabolic stability and membrane permeability.[14]

Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, have gained increasing recognition for their role in drug-target binding.[8][13] Chlorine, bromine, and iodine can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen in the binding pockets of proteins.[13] This can lead to a significant increase in binding affinity and potency.[8]

Case Studies: Halogenated Benzene Derivatives in Approved Drugs

A significant number of drugs approved by the FDA contain halogenated benzene moieties.[14][16] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[14][17]

| Drug | Therapeutic Area | Halogenated Moiety |

| Sotorasib | Oncology | Fluorinated and chlorinated benzene |

| Cabotegravir | Antiviral | Fluorinated benzene |

| Infigratinib | Oncology | Chlorinated benzene |

Data compiled from various sources.[14][16]

The synthesis of these complex molecules often relies on the versatile reactivity of polyhalogenated benzene intermediates, such as 2-bromo-1-chloro-4-iodobenzene.[12] The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential, site-specific modifications through various cross-coupling reactions.[12]

Role of Halogenated Benzenes in Drug Development.

Toxicological and Environmental Considerations

While halogenated benzenes are invaluable in many applications, their persistence and potential for toxicity are significant concerns.[18][19] The environmental fate and toxicological profiles of these compounds are closely linked to their degree and pattern of halogenation.[20]

Biotransformation and Toxicity

The metabolic activation of halogenated benzenes can lead to the formation of reactive metabolites, such as epoxides, phenols, and benzoquinones, which can induce cellular damage.[18][21] These reactive intermediates have been implicated in the hepatotoxicity, nephrotoxicity, and porphyria associated with exposure to certain halogenated benzenes.[18] For example, the formation of reactive benzoquinone metabolites is thought to be a key factor in halogenated benzene-induced hepatotoxicity.[18]

Quantitative structure-toxicity relationships (QSTRs) have been developed to predict the toxicity of halogenated benzenes based on their molecular descriptors.[22] Parameters such as molar refractivity and solvent-accessible surface area have been found to correlate with toxicity.[22]

Environmental Impact and Remediation

Many halogenated benzenes are classified as persistent organic pollutants (POPs) due to their resistance to degradation.[19] They can accumulate in the environment and bioaccumulate in organisms, posing a long-term risk to ecosystems and human health.[19][23] Contamination of soil, water, and air with halogenated compounds is a significant environmental problem.[24]

Efforts to mitigate the environmental impact of halogenated benzenes include the development of bioremediation strategies.[25] Certain microorganisms are capable of degrading these compounds, offering a potential avenue for the cleanup of contaminated sites.[25] Additionally, technologies such as regenerative thermal oxidation combined with gas scrubbing can be used to effectively eliminate emissions of halogenated volatile organic compounds from industrial processes.[24]

Conclusion

Halogenated benzene derivatives are a fascinating and critically important class of compounds. Their synthesis, rooted in the principles of electrophilic aromatic substitution, has been refined over decades to allow for the precise installation of halogens onto the benzene ring. In the realm of drug discovery, these compounds have proven to be invaluable, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. However, their utility is tempered by concerns regarding their potential toxicity and environmental persistence. A thorough understanding of the chemistry, pharmacology, and toxicology of halogenated benzenes is therefore essential for their responsible development and use. Future research will undoubtedly focus on the development of more sustainable synthetic methods and the design of novel halogenated compounds with improved safety profiles.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. quora.com [quora.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. quora.com [quora.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckvetmanual.com [merckvetmanual.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. scispace.com [scispace.com]

- 22. Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tutorchase.com [tutorchase.com]

- 24. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]

- 25. superfund.berkeley.edu [superfund.berkeley.edu]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Couplings with 2-Bromo-1-chloro-3,5-difluorobenzene

Introduction: The Strategic Value of Dihaloarenes in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[2][3] Within the vast landscape of this reaction, polyhalogenated aromatic compounds serve as exceptionally valuable building blocks. They offer multiple reaction sites for sequential, site-selective functionalization, enabling the rapid assembly of complex molecular architectures.

This guide focuses on 2-Bromo-1-chloro-3,5-difluorobenzene , an intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of two distinct halogen atoms—bromine and chlorine—on the fluorinated ring allows for a chemoselective approach. By carefully controlling reaction conditions, one can selectively couple at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This document provides a deep dive into the principles governing this selectivity and offers a robust protocol for researchers in drug discovery and process development.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective mono-arylation of this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and typically rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][6]

The rate of this oxidative addition is heavily influenced by the carbon-halogen bond dissociation energy. The generally accepted reactivity trend for aryl halides is:

C–I > C–Br > C–OTf > C–Cl [1][7]

This established hierarchy dictates that the Pd(0) catalyst will preferentially insert into the weaker, more labile Carbon-Bromine bond over the stronger, less reactive Carbon-Chlorine bond.[7][8] This intrinsic difference allows for a high degree of selectivity, making it possible to isolate the mono-coupled product, 2-aryl-1-chloro-3,5-difluorobenzene, in high yield. Achieving coupling at the C-Cl position typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems designed for activating unreactive aryl chlorides.[2][9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

-

Oxidative Addition : An active Pd(0) complex, typically bearing phosphine ligands, inserts into the C-Br bond of this compound. This step forms a Pd(II) intermediate.[1][10]

-

Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1][9]

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling.

Application Protocol: Selective Mono-Arylation

This protocol provides a general method for the selective Suzuki coupling at the C-3 position of this compound. Optimization may be necessary for specific arylboronic acids.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

-

Ligand (if using a source like Pd(OAc)₂, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Representative Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Substrate | This compound | This compound | This compound |

| Boronic Acid | Phenylboronic acid (1.2 eq) | 4-Methoxyphenylboronic acid (1.2 eq) | 3-Thienylboronic acid (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |

| Ligand | None | SPhos (4 mol%) | None |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF |

| Temperature | 90 °C | 100 °C | 85 °C |

| Time | 12-18 h | 12-18 h | 12-18 h |

Step-by-Step Experimental Procedure

Caption: General experimental workflow for Suzuki coupling.

-

Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 227.4 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).[8]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg). If using a separate ligand and palladium source, pre-mix them before adding to the flask.

-

Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

-

Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solvent should be thoroughly degassed beforehand by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles.[8][12]

-

Reaction : Place the sealed flask into a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously.[8]

-

Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[11]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (e.g., 20 mL).[12]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[12]

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure mono-arylated product.[6]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality base or solvent. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents before use.[8]3. Use anhydrous solvents and a freshly powdered, dry base. |

| Poor Selectivity (C-Cl coupling) | 1. Reaction temperature is too high or run time is too long.2. Catalyst system is too active. | 1. Reduce the reaction temperature and monitor carefully to stop after C-Br coupling is complete.2. Avoid catalyst systems known for activating aryl chlorides under these conditions. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic species.2. Use a slight excess (1.1-1.2 equiv) of the boronic acid; avoid large excesses. |

| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Sub-optimal catalyst/ligand ratio. | 1. Ensure the reaction is rigorously maintained under an inert atmosphere.2. Optimize the catalyst and ligand loading. |

Outlook: Sequential Cross-Coupling

The product of the initial selective reaction, a 2-aryl-1-chloro-3,5-difluorobenzene derivative, is a valuable intermediate in its own right. The remaining C-Cl bond, while less reactive, can be targeted in a second, distinct cross-coupling reaction. This subsequent step typically requires more forcing conditions, such as higher temperatures, stronger bases, and specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are highly effective for activating C-Cl bonds.[2][9][13] This stepwise approach allows for the controlled and efficient synthesis of unsymmetrical, highly substituted biaryl compounds.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Consult the Safety Data Sheet (SDS) before use.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C6H2BrClF2 | CID 50998593 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-chloro-3,5-difluorobenzene as a building block in organic synthesis

Application Notes & Protocols: 2-Bromo-1-chloro-3,5-difluorobenzene

A Strategic Building Block for Orthogonal and Regioselective Synthesis

Introduction: Unveiling the Synthetic Potential

This compound is a polyhalogenated aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility stems not from a single reactive site, but from the carefully orchestrated interplay of its substituents. The presence of bromine, chlorine, and fluorine atoms on the benzene ring imparts a unique combination of electronic properties and differential reactivity, enabling chemists to perform sequential and site-selective modifications. This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging this powerful synthetic intermediate.

The molecule's structure, with the molecular formula C₆H₂BrClF₂, presents two distinct carbon-halogen bonds (C-Br and C-Cl) that can be addressed selectively.[1][3] This "orthogonal" reactivity is the cornerstone of its strategic value, allowing for the stepwise introduction of different functional groups, a critical advantage in the multi-step synthesis of complex target molecules such as pharmaceuticals and agrochemicals.[1][2][4]

Physicochemical & Safety Profile

A clear understanding of the reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference(s) |

| CAS Number | 1020198-58-6 | [2][3] |

| Molecular Formula | C₆H₂BrClF₂ | [1][3] |

| Molecular Weight | 227.43 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [2] |

| Boiling Point | ~184-200 °C (Predicted/Reported) | [2] |

| Density | ~1.8 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ether) | [2] |

Safety & Handling: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[2] Store in a tightly sealed container in a dry, room-temperature environment.[5]

The Core Principle: Orthogonal Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In many common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and metallations, the C-Br bond is significantly more reactive than the C-Cl bond. This allows chemists to selectively functionalize the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.

The electron-withdrawing nature of the two fluorine atoms further modulates the reactivity of the ring, influencing the efficiency of catalytic cycles and the regioselectivity of metallation reactions.

Caption: Orthogonal synthesis workflow using the title compound.

Key Synthetic Applications & Protocols

This section details the most common and powerful transformations involving this compound, complete with generalized, field-tested protocols.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-C and C-N bond formation, and this building block is an ideal substrate. The reactions proceed preferentially at the more reactive C-Br bond.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and materials science.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[7]

Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, which has a lower bond dissociation energy than the C-Cl bond. Following transmetallation with the activated boronic acid and reductive elimination, the C-C coupled product is formed, regenerating the catalyst.[7]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-5 mol%).

-